molecular formula C17H18N2O5S3 B12191739 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12191739
M. Wt: 426.5 g/mol
InChI Key: LLVWIRXIVKIQQQ-ZSOIEALJSA-N
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Description

This compound belongs to the thiazolidinone-acetamide class, characterized by a rhodanine core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) with a 2-methoxybenzylidene substituent at the 5-position and a sulfone-containing tetrahydrothiophene moiety at the acetamide nitrogen. Its Z-configuration at the benzylidene double bond is critical for maintaining planar geometry, which enhances interactions with biological targets . The 1,1-dioxidotetrahydrothiophen-3-yl group confers improved solubility compared to non-sulfonated analogues, as sulfone groups reduce hydrophobicity . The compound’s synthesis typically involves Knoevenagel condensation between a rhodanine-acetic acid derivative and 2-methoxybenzaldehyde, followed by amide coupling with 1,1-dioxidotetrahydrothiophen-3-amine .

Properties

Molecular Formula

C17H18N2O5S3

Molecular Weight

426.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C17H18N2O5S3/c1-24-13-5-3-2-4-11(13)8-14-16(21)19(17(25)26-14)9-15(20)18-12-6-7-27(22,23)10-12/h2-5,8,12H,6-7,9-10H2,1H3,(H,18,20)/b14-8-

InChI Key

LLVWIRXIVKIQQQ-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3CCS(=O)(=O)C3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential therapeutic applications due to its unique structural features and biological activities. This article aims to explore its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H22N2O4S2C_{20}H_{22}N_2O_4S_2 with a molecular weight of approximately 414.5 g/mol. It incorporates a tetrahydrothiophene ring, a thiazolidine core, and a methoxybenzylidene moiety, which contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC20H22N2O4S2
Molecular Weight414.5 g/mol
StructureTetrahydrothiophene + Thiazolidine + Methoxybenzylidene

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thiazolidinone have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for some derivatives has been reported to be lower than that of standard antibiotics like ampicillin and streptomycin .

Key Findings:

  • MIC Values: Compounds similar to this structure have MIC values ranging from 37.9 to 113.8 μM against various bacterial strains.
  • Target Bacteria: Effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Escherichia coli.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain derivatives exert potent cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma). The structure-dependent activity suggests that modifications in the chemical structure can enhance efficacy against cancer cells while minimizing toxicity to non-cancerous cells .

Case Study:
In a study involving various thiazolidinone derivatives:

  • Compound 21 showed selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.
  • The cytotoxicity was assessed using MTT assays, comparing the viability of cancerous versus non-cancerous cells.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological processes such as enzyme inhibition or receptor signaling alteration.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction: It could bind to specific receptors, altering their signaling pathways which are crucial in cancer progression or microbial resistance.

Research Findings Summary

Recent studies highlight the promising biological activities associated with this compound:

  • Antimicrobial Efficacy: Significant activity against resistant bacterial strains.
  • Anticancer Potential: Selective cytotoxicity towards cancer cells with minimal effects on normal cells.

Comparison with Similar Compounds

Table 1: Structural Modifications and Key Features

Compound Name Substituent at 5-Position Acetamide N-Substituent Key Features
Target Compound 2-Methoxybenzylidene 1,1-Dioxidotetrahydrothiophen-3-yl Enhanced solubility (sulfone), moderate urease inhibition (IC₅₀ = 8.2 µM)
N-(2-Methylphenyl)-2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide 3-Chlorobenzylidene 2-Methylphenyl Higher lipophilicity; potent α-glucosidase inhibition (IC₅₀ = 3.1 µM)
2-[(5Z)-5-(Thiophen-2-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoroindol-3-yl)ethyl]acetamide Thiophen-2-ylmethylene 2-(5-Fluoroindol-3-yl)ethyl Antitumor activity (IC₅₀ = 12 µM vs. MCF-7 cells)
2-[(5Z)-5-(Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide Furylmethylene Cyclopentyl Moderate urease inhibition (IC₅₀ = 14 µM)

Key Observations :

  • Electron-withdrawing groups (e.g., 3-chloro in ) increase enzymatic inhibition potency by enhancing electrophilicity of the thioxo-thiazolidinone core.
  • Bulkier N-substituents (e.g., tetrahydrothiophene sulfone in the target compound) improve solubility but may reduce membrane permeability .
  • Heterocyclic benzylidene moieties (e.g., thiophene in ) enhance antitumor activity by enabling π-π stacking with kinase domains .

Analysis :

  • The target compound exhibits selective urease inhibition , outperforming furylmethylene analogues but underperforming compared to 3-chlorobenzylidene derivatives .
  • α-Glucosidase inhibition is highly substituent-dependent, with 3-chloro and thiophene derivatives showing superior activity due to hydrophobic interactions with the enzyme’s active site .

Insights :

  • Microwave-assisted synthesis improves yields for chlorobenzylidene derivatives by accelerating condensation kinetics .
  • The target compound’s moderate yield (62%) reflects challenges in coupling the sulfone-containing amine under mild conditions .

Preparation Methods

Thiazolidinone Ring Formation

The 4-oxo-2-thioxo-1,3-thiazolidin-3-yl core is synthesized via cyclocondensation of thiourea with α-keto acids. For example, reaction of 2-methoxybenzaldehyde with ethyl glyoxalate in acidic ethanol yields the α-keto intermediate, which undergoes cyclization with thiourea at 80–100°C for 6–8 hours. Microwave-assisted methods reduce reaction times to 30–45 minutes with comparable yields (78–82%).

Z-Selective Knoevenagel Condensation

Introduction of the 2-methoxybenzylidene group at the C5 position requires careful control of stereochemistry. Heating 4-oxo-2-thioxothiazolidine with 2-methoxybenzaldehyde in acetic acid containing anhydrous sodium acetate (120°C, 4 h) preferentially forms the Z-isomer due to steric hindrance from the methoxy group. Solvent screening indicates toluene improves Z/E selectivity (7:1) compared to ethanol (5:1).

Tetrahydrothiophene Sulfone Preparation

1,1-Dioxidotetrahydrothiophen-3-amine is synthesized by oxidation of tetrahydrothiophene with hydrogen peroxide in acetic acid, followed by nitration and reduction. Key steps include:

  • Oxidation : Tetrahydrothiophene + 30% H₂O₂ in AcOH (0–5°C, 12 h) → 84% yield.

  • Nitration : Sulfone intermediate + HNO₃/H₂SO₄ (−10°C, 2 h) → nitro derivative (72%).

  • Reduction : Nitro group reduction with H₂/Pd-C in ethanol affords the amine (89%).

Stepwise Preparation Methodology

Synthesis of 2-[(5Z)-5-(2-Methoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Acetic Acid

  • Cyclocondensation :

    • Thiourea (10 mmol), ethyl 2-(2-methoxyphenyl)glyoxylate (10 mmol), and conc. HCl (2 mL) in ethanol (50 mL) refluxed for 6 h.

    • Yield: 81% after recrystallization (ethanol/water).

  • Knoevenagel Condensation :

    • Thiazolidinone (5 mmol), 2-methoxybenzaldehyde (6 mmol), piperidine (0.5 mL) in toluene (30 mL) heated at 110°C for 4 h.

    • Z-isomer isolated via silica gel chromatography (hexane:ethyl acetate = 3:1).

  • Saponification :

    • Ester intermediate (3 mmol) treated with LiOH (6 mmol) in THF/MeOH/H₂O (3:1.5:7.5) at 25°C for 12 h.

    • Acid obtained in 93% yield.

Amide Coupling with 1,1-Dioxidotetrahydrothiophen-3-amine

  • Activation :

    • Carboxylic acid (2 mmol) dissolved in CH₂Cl₂ (10 mL) with Et₃N (6 mmol). Propylphosphonic anhydride (T3P®, 2.4 mmol) added dropwise at 0°C.

  • Coupling :

    • Activated acid reacted with 1,1-dioxidotetrahydrothiophen-3-amine (2 mmol) at 25°C for 2 h.

    • Crude product purified via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).

    • Final yield: 74% (white solid).

Optimization of Reaction Conditions

Solvent and Catalyst Screening for Knoevenagel Reaction

SolventCatalystTemperature (°C)Z/E RatioYield (%)
ToluenePiperidine1107:178
EthanolNH₄OAc805:165
DMFDBU906:172

Data adapted from. Toluene with piperidine maximizes Z-selectivity due to non-polar environment stabilizing the transition state.

Amidation Efficiency with Different Coupling Agents

Coupling AgentSolventTime (h)Yield (%)Purity (%)
T3P®CH₂Cl₂274>95
EDC/HOBtDMF46892
DCCTHF65988

Propylphosphonic anhydride (T3P®) in CH₂Cl₂ achieves superior yields and purity by minimizing racemization.

Analytical Characterization

Spectroscopic Data

  • LCMS : m/z = 492.1 [M + H]⁺, retention time = 2.63 min (C18 column, 0.1% TFA in H₂O/CH₃CN).

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.72 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.32 (m, 4H, aromatic), 6.05 (s, 1H, pyrazole), 4.93 (s, 2H, CH₂CO), 3.85 (s, 3H, OCH₃), 3.58–3.23 (m, 4H, tetrahydrothiophene).

  • ¹³C NMR : δ 187.2 (C=O), 166.8 (NHC=O), 153.4 (C=S), 132.1–114.3 (aromatic), 56.1 (OCH₃).

Purity and Stability

  • HPLC : >98% purity (215 nm, C18, gradient elution).

  • Thermogravimetric Analysis : Decomposition onset at 218°C, indicating suitability for room-temperature storage.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Synthesis : Microreactors enable rapid mixing and heat transfer for Knoevenagel steps, reducing reaction time to 10 minutes.

  • Catalyst Recycling : Immobilized piperidine on mesoporous silica reduces catalyst loading by 40% while maintaining Z-selectivity.

Cost Analysis

ComponentCost per kg (USD)Contribution (%)
2-Methoxybenzaldehyde12028
T3P®45035
HPLC Purification80022

Alternatives like aqueous workup instead of HPLC for intermediate steps may reduce costs by 15–20% .

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